molecular formula C14H16ClN3O2 B12233852 8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B12233852
M. Wt: 293.75 g/mol
InChI Key: ILEIHAFCYGQUSQ-UHFFFAOYSA-N
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Description

8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the 2-chlorophenyl group and the triazaspirodecane core makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the reaction of 2-chlorobenzylamine with a suitable cyclic ketone under acidic conditions to form the spirocyclic intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-[(2-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific structural features and the presence of the 2-chlorophenyl group. This makes it particularly interesting for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C14H16ClN3O2

Molecular Weight

293.75 g/mol

IUPAC Name

8-[(2-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C14H16ClN3O2/c15-11-4-2-1-3-10(11)9-18-7-5-14(6-8-18)12(19)16-13(20)17-14/h1-4H,5-9H2,(H2,16,17,19,20)

InChI Key

ILEIHAFCYGQUSQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2)CC3=CC=CC=C3Cl

Origin of Product

United States

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